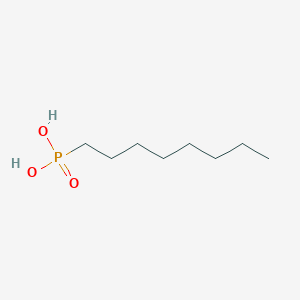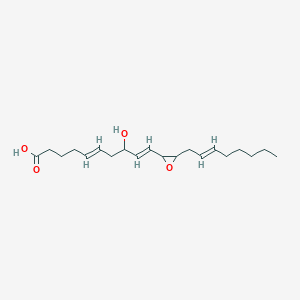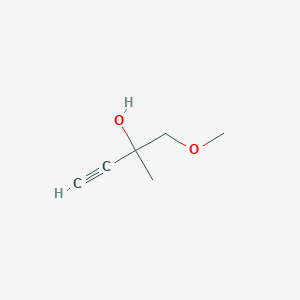
辛基膦酸
描述
Octylphosphonic acid, also known as 1-octylphosphonic acid, is an organophosphorus compound with the molecular formula C8H19O3P. It is characterized by a long alkyl chain attached to a phosphonic acid group. This compound is known for its ability to form self-assembled monolayers on various surfaces, making it useful in a range of applications, including corrosion inhibition and surface modification .
科学研究应用
Octylphosphonic acid has diverse applications in scientific research:
Chemistry: Used as a surfactant and in the formation of self-assembled monolayers for surface modification.
Biology: Employed in the study of cell membranes and as a component in biosensors.
作用机制
Target of Action
Octylphosphonic acid (OPA) primarily targets metal surfaces . It forms a self-assembled monolayer (SAM) on these surfaces, serving as a protective anti-corrosive phosphonate layer . In the context of hybrid organic-inorganic perovskite films, OPA has been found to associate with the FA 0.9 MA 0.05 Cs 0.05 PbI 3 film at the molecular level .
Mode of Action
OPA’s mode of action involves the formation of a self-assembled monolayer (SAM) on the target surfaces . This SAM serves as a protective layer against corrosion . In perovskite films, OPA additives are chiefly filled at the edges of the perovskite grain boundaries . This suggests that OPA interacts with its targets by adhering to the surface and forming a protective layer.
Biochemical Pathways
Phosphonates, the class of compounds to which opa belongs, are known to mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes
Result of Action
The primary result of OPA’s action is the formation of a protective anti-corrosive layer on metal surfaces . In the context of perovskite films, OPA has been shown to have a comprehensive passivation effect on the surface defect and the decomposition of organic components in perovskite thin films .
Action Environment
The action of OPA is influenced by environmental factors. For instance, its efficacy as a corrosion inhibitor is dependent on the nature of the metal surface it is applied to . In the case of perovskite films, the distribution of OPA additives and their effectiveness in passivating defects are likely influenced by the surface heterogeneity of the films .
准备方法
Synthetic Routes and Reaction Conditions: Octylphosphonic acid can be synthesized through several methods. One common method involves the reaction of octylphosphonic acid dichloride with various alcohols in the presence of triethylamine . Another method includes the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of octylphosphonic acid typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, often involving the use of advanced purification techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions: Octylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with halides to form phosphonic acid esters.
Oxidation and Reduction Reactions: While less common, it can participate in redox reactions under specific conditions.
Formation of Self-Assembled Monolayers: This is a unique reaction where octylphosphonic acid forms a monolayer on metal surfaces, providing corrosion resistance.
Common Reagents and Conditions:
Triethylamine: Used in the synthesis of octylphosphonic acid esters.
Bromotrimethylsilane: Utilized in the McKenna procedure for dealkylation.
Alcohols: React with octylphosphonic acid dichloride to form esters.
Major Products:
Phosphonic Acid Esters: Formed through substitution reactions.
Self-Assembled Monolayers: Created on metal surfaces for corrosion inhibition.
相似化合物的比较
Hexylphosphonic Acid: Similar structure but with a shorter alkyl chain.
Dodecylphosphonic Acid: Longer alkyl chain, used in similar applications.
Phenylphosphonic Acid: Contains a phenyl group instead of an alkyl chain.
Uniqueness of Octylphosphonic Acid: Octylphosphonic acid is unique due to its optimal alkyl chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly effective in forming stable self-assembled monolayers and providing corrosion resistance .
属性
IUPAC Name |
octylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O3P/c1-2-3-4-5-6-7-8-12(9,10)11/h2-8H2,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGCRMAPOWGWMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044679 | |
| Record name | Octylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Other Solid | |
| Record name | Phosphonic acid, P-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
4724-48-5 | |
| Record name | Octylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4724-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octylphosphonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004724485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, P-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTYLPHOSPHONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95C2AW87BO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]-malonic Acid Diethyl Ester](/img/structure/B42776.png)








